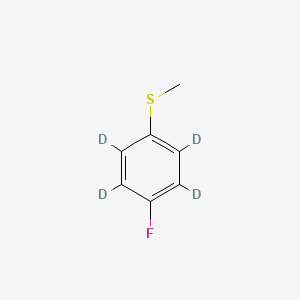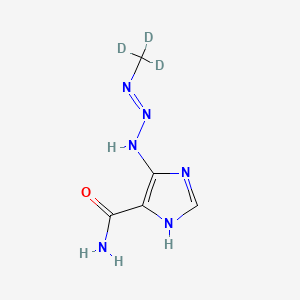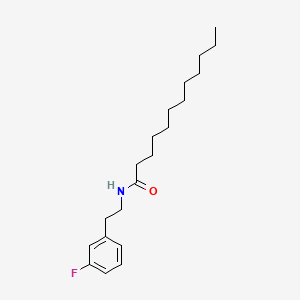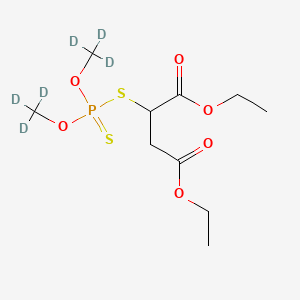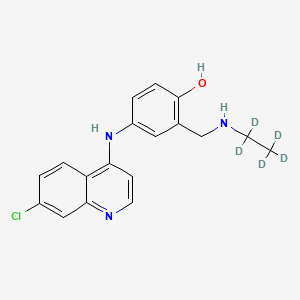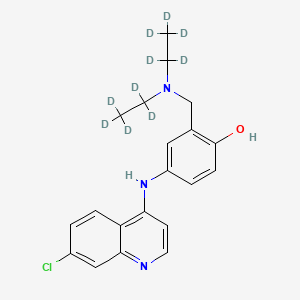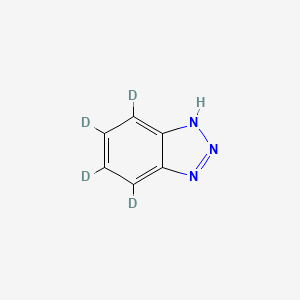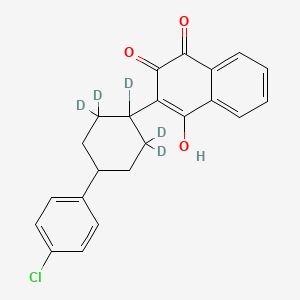
Atovaquone-d5
Vue d'ensemble
Description
Atovaquone-d5 is a deuterated analog of atovaquone, a hydroxynaphthoquinone compound. It is primarily used as an antimalarial and antiprotozoal agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.
Applications De Recherche Scientifique
Atovaquone-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of atovaquone.
Drug Metabolism: Helps in understanding the metabolic pathways and degradation products of atovaquone.
Biomedical Research: Utilized in studies related to malaria, toxoplasmosis, and pneumocystis pneumonia.
Cancer Research: Investigated for its potential anticancer properties, particularly in inhibiting the growth of breast cancer cells
Mécanisme D'action
Target of Action
Atovaquone-d5, a derivative of Atovaquone, primarily targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration and energy production. This compound also targets other proteins such as PDGFRβ and STAT3 , which are involved in cell proliferation and survival.
Mode of Action
This compound, being a hydroxy-1,4-naphthoquinone analogue of ubiquinone (Co-enzyme Q10), selectively inhibits the mitochondrial electron transport . It interferes with the function of ubiquinone by blocking electron transfer, which disrupts the mitochondrial membrane potential and halts ATP synthesis . This leads to the inhibition of cellular respiration and energy production, causing cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the PDGFRβ/NF-κB signaling pathway , leading to the suppression of EMT-related proteins and related inflammatory factors . It also inhibits the HER2/β-Catenin signaling pathway , reducing the expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .
Pharmacokinetics
This compound, like Atovaquone, is highly lipophilic . It exhibits low water solubility, which can lead to variable absorption and bioavailability . Its pharmacokinetics can be improved by formulating it as a prodrug or using other strategies to enhance its solubility . The drug is detected in plasma at concentrations ranging from 250 to 50000 ng/mL .
Result of Action
This compound induces apoptosis and inhibits the growth of cancer cells . It reduces the expression of HER2, β-catenin, and c-Myc, and promotes an increase in apoptosis . It also inhibits oxygen consumption and induces aerobic glycolysis (the Warburg effect), as well as oxidative stress .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of oxygen can affect the drug’s ability to inhibit oxygen consumption and induce the Warburg effect . Additionally, the drug’s efficacy can be affected by the presence of other drugs or substances in the environment .
Analyse Biochimique
Biochemical Properties
Atovaquone-d5 serves as a versatile reagent in biochemical and physiological studies . Its utility lies in its ability to label proteins and other molecules, allowing for precise tracking and analysis . Acting as a protonophore, this compound holds the unique capability of transporting protons across biological membranes .
Cellular Effects
This compound has been shown to have anticancer effects. It induces apoptosis and inhibits the growth of all the breast cancer cell lines tested, including several patient-derived cells . It also inhibits the expression of E-cadherin protein, and promotes the protein expression of N-cadherin, vimentin, ZEB1, Snail and Slug .
Molecular Mechanism
This compound is thought to act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . It also inhibits the expression of NF-κB (p-P65) and related inflammatory factors .
Metabolic Pathways
This compound is thought to affect metabolic pathways by selectively inhibiting mitochondrial electron transport, which in turn affects ATP and pyrimidine biosynthesis .
Transport and Distribution
This compound, being a highly lipophilic drug, is extensively bound to plasma proteins .
Subcellular Localization
This compound is thought to act on the mitochondria due to its ability to inhibit mitochondrial electron transport .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of atovaquone-d5 involves the incorporation of deuterium atoms into the atovaquone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry is common to verify the deuterium incorporation and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Atovaquone-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form quinone derivatives.
Reduction: The quinone moiety can be reduced to hydroquinone under specific conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Atovaquone-d5 is compared with other similar compounds such as:
Ubiquinone: Both are quinone derivatives, but this compound has a higher specificity for parasitic mitochondria.
Lawsone: Another hydroxynaphthoquinone, but this compound is more effective in inhibiting the electron transport chain.
This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications, particularly in mass spectrometry and pharmacokinetic studies.
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-YNUDWXFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675642 | |
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217612-80-0 | |
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the purity of Atovaquone-d5 critical in bioanalytical methods using LC/MS/MS?
A1: this compound, a deuterated form of Atovaquone, is commonly used as an internal standard (IS) in LC/MS/MS methods for quantifying Atovaquone in biological samples. The research highlights that the presence of impurities, such as this compound to Atovaquone-d8, in the Atovaquone-d4 reference standard can significantly impact method validation []. These impurities may interfere with the accurate quantification of Atovaquone, leading to inaccurate results. Therefore, ensuring high purity of this compound is crucial for reliable and robust bioanalytical method development and validation.
Q2: What steps can be taken to address purity concerns regarding Atovaquone-d4 as an internal standard?
A2: The study emphasizes the importance of scrutinizing the certificate of analysis and even considering recertification of the Atovaquone-d4 standard if the isotopic purity doesn't meet the claimed specifications []. This ensures that the IS used is of acceptable quality and minimizes the risk of impurities interfering with Atovaquone quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





